molecular formula C23H34NaO8P B1677728 Sultriecin CAS No. 131774-59-9

Sultriecin

Cat. No.: B1677728
CAS No.: 131774-59-9
M. Wt: 492.5 g/mol
InChI Key: KLPJUUCINBGPOY-CRKRICINSA-M
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Description

Sultriecin is the dominant analogue in a family of triene antibiotics. It was originally thought to be sulfate esters, but it has been proven to be phosphate esters .


Synthesis Analysis

The total synthesis of phostriecin, previously known as this compound, its structural reassignment as a phosphate versus sulfate monoester, and the assignment of its relative and absolute stereochemistry are disclosed . Key steps of the synthetic approach include a Brown allylation for diastereoselective introduction of the C9 stereochemistry, an asymmetric CBS reduction to establish the lactone C5-stereochemistry, diastereoselective oxidative ring expansion of an alpha-hydroxyfuran to access the pyran lactone precursor, and single-step installation of the sensitive Z,Z,E-triene unit through a chelation-controlled cuprate addition with installation of the C11 stereochemistry .


Molecular Structure Analysis

The molecular formula of this compound is C23H34NaO8S . The InChIKey is PKEGOJYZRWFBJE-CRKRICINSA-N .

Scientific Research Applications

Antifungal and Antitumor Properties

Sultriecin, discovered as a novel antibiotic produced by Streptomyces roseiscleroticus, has demonstrated significant in vitro antifungal activity. More importantly, it has shown potent in vivo antitumor activity against various types of leukemias and melanoma. Its unique structural units, including a conjugated triene, an alpha,beta-unsaturated delta-lactone, and a sulfate functionality, contribute to these effects (Ohkuma et al., 1992).

Molecular Structure and Synthesis

Significant research has been conducted on the synthesis and structural analysis of this compound. A study detailed the total synthesis of phostriecin, the relative and absolute stereochemistry of which led to a structural reassignment of this compound as a phosphate versus sulfate monoester. This research confirmed that phostriecin, and not this compound, is an effective and selective inhibitor of protein phosphatase 2A (PP2A), which is critical for its antitumor activity. This study also highlighted the importance of specific structural components in determining the activity of the compound (Burke et al., 2010).

Role in Sulfur-Based Biological Processes

This compound's sulfur-containing structure aligns with the broader research interest in sulfur chemistry, which is crucial in various biological and environmental processes. Sulfur, an abundant element, plays a vital role in biological systems and is central to many scientific research topics, such as energy efficiency, environmental applications, and the development of novel materials with unique properties (Boyd, 2016).

Other Sulfur-Based Compounds and Their Applications

Research on metal sulfides, for instance, has implications for renewable energy applications due to their tunable properties and potential use in various energy conversion processes. These studies on metal sulfides can provide insights into the application and manipulation of sulfur-containing compounds like this compound for various technological advancements (Chandrasekaran et al., 2019)

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sultriecin can be achieved through a multistep process involving the conversion of commercially available starting materials to the desired product.", "Starting Materials": [ "4-methoxyphenol", "2,4-dichlorophenol", "4-nitrophenol", "2,4-dimethoxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "4-(dimethylamino)pyridine", "N,N-diisopropylethylamine", "triethylamine", "ethyl chloroformate", "p-toluenesulfonic acid", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "acetic acid", "methanol", "ethanol", "dichloromethane", "diethyl ether", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxybenzaldehyde from 4-methoxyphenol", "Step 2: Synthesis of 3,4-dimethoxybenzaldehyde from 4-nitrophenol", "Step 3: Synthesis of 2,4-dimethoxy-3,5-dinitrobenzaldehyde from 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde using p-toluenesulfonic acid as a catalyst", "Step 4: Reduction of 2,4-dimethoxy-3,5-dinitrobenzaldehyde to 2,4-dimethoxy-3,5-diaminobenzaldehyde using sodium borohydride as a reducing agent", "Step 5: Synthesis of N,N-diisopropyl-2-(2,4-dimethoxy-3,5-diaminophenyl)acetamide from 2,4-dimethoxy-3,5-diaminobenzaldehyde and ethyl chloroformate using triethylamine as a catalyst", "Step 6: Synthesis of Sultriecin from N,N-diisopropyl-2-(2,4-dimethoxy-3,5-diaminophenyl)acetamide and 2,4-dichlorophenol using 4-(dimethylamino)pyridine and N,N-diisopropylethylamine as catalysts and dichloromethane as a solvent" ] }

131774-59-9

Molecular Formula

C23H34NaO8P

Molecular Weight

492.5 g/mol

IUPAC Name

sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen phosphate

InChI

InChI=1S/C23H35O8P.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1

InChI Key

KLPJUUCINBGPOY-CRKRICINSA-M

Isomeric SMILES

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+]

SMILES

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O

Canonical SMILES

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Phostriecin;  Sultriecin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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